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Compound of Interest

Compound Name: (S)-Oxybutynin-d10

Cat. No.: B15600301 Get Quote

Technical Guide: (S)-Oxybutynin-d10
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-Oxybutynin-d10, a deuterated

analog of the active enantiomer of Oxybutynin. This isotopically labeled compound is a critical

tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative

analysis by mass spectrometry.

Core Compound Details
(S)-Oxybutynin-d10 is the deuterated form of (S)-Oxybutynin, where ten hydrogen atoms on

the two ethyl groups of the diethylamino moiety have been replaced by deuterium. This

substitution results in a higher molecular weight, allowing for its differentiation from the non-

labeled compound in mass spectrometric analyses, without significantly altering its chemical

properties.

Molecular Structure and Properties
Below is a summary of the key identifiers and properties of (S)-Oxybutynin-d10.
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Property Value

IUPAC Name
4-(bis(ethyl-d5)amino)but-2-yn-1-yl (S)-2-

cyclohexyl-2-hydroxy-2-phenylacetate

CAS Number 1189190-86-0 (Free Base)

Molecular Formula C₂₂H₂₁D₁₀NO₃

Molecular Weight 367.56 g/mol (Free Base)[1]

Form Typically available as a solid

Solubility Soluble in methanol

Storage Recommended storage at 2-8°C

Note: The compound may also be available as a hydrochloride salt.

Synthesis
The synthesis of (S)-Oxybutynin-d10 involves a multi-step process that incorporates the

deuterated diethylamino group. A general synthetic approach is outlined below, based on

established methods for the synthesis of Oxybutynin and its analogs.[2]

Conceptual Synthesis Workflow
The synthesis can be conceptually broken down into the preparation of two key intermediates

followed by their coupling.
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Intermediate 1 Synthesis

Intermediate 2 Synthesis (Deuterated)

Final Coupling

(S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid

(S)-Oxybutynin-d10

Propargyl alcohol

4-(bis(ethyl-d5)amino)-2-butyn-1-ol

Paraformaldehyde Diethylamine-d10
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Caption: Conceptual workflow for the synthesis of (S)-Oxybutynin-d10.

Experimental Protocol: Synthesis
A plausible synthetic route involves the esterification of (S)-2-cyclohexyl-2-hydroxy-2-

phenylacetic acid with a deuterated side chain. The synthesis of the deuterated side chain, 4-

(diethyl-d10-amino)-2-butyn-1-ol, can be achieved via a Mannich reaction with deuterated

diethylamine.

Materials:

(S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid

4-(diethyl-d10-amino)-2-butyn-1-ol

Dicyclohexylcarbodiimide (DCC) or other coupling agent

4-Dimethylaminopyridine (DMAP)

Anhydrous dichloromethane (DCM)
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Procedure:

Dissolve (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid (1 equivalent) and 4-(diethyl-d10-

amino)-2-butyn-1-ol (1.2 equivalents) in anhydrous DCM.

Add DMAP (0.1 equivalents) to the solution.

Cool the reaction mixture to 0°C in an ice bath.

Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM.

Allow the reaction to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield (S)-Oxybutynin-
d10.

Analytical Methods
(S)-Oxybutynin-d10 is primarily used as an internal standard in liquid chromatography-tandem

mass spectrometry (LC-MS/MS) assays for the quantification of (S)-Oxybutynin and its

metabolites in biological matrices.

Experimental Protocol: LC-MS/MS Quantification of (S)-
Oxybutynin
The following is a representative protocol for the analysis of (S)-Oxybutynin in human plasma

using (S)-Oxybutynin-d10 as an internal standard.[3]

Sample Preparation (Liquid-Liquid Extraction):
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To 300 µL of human plasma, add the internal standard solution ((S)-Oxybutynin-d10).

Vortex mix for 30 seconds.

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether-ethyl acetate mixture).

Vortex mix for 5 minutes.

Centrifuge at 4000 rpm for 10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in the mobile phase.

LC-MS/MS Conditions:

Parameter Condition

LC System Agilent 1200 Series or equivalent

Column C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

Mobile Phase
Acetonitrile: 1.0 mM Ammonium Acetate (90:10,

v/v)

Flow Rate 0.8 mL/min

Injection Volume 10 µL

MS System Triple quadrupole mass spectrometer

Ionization Mode Positive Electrospray Ionization (ESI+)

MRM Transitions
(S)-Oxybutynin: To be optimized(S)-Oxybutynin-

d10: To be optimized

Quantification:

The concentration of (S)-Oxybutynin in the plasma samples is determined by calculating the

peak area ratio of the analyte to the internal standard and comparing this to a standard curve.
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Experimental Workflow

Sample Preparation
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Caption: Workflow for quantitative analysis using (S)-Oxybutynin-d10.

Mechanism of Action: Muscarinic Receptor
Signaling
Oxybutynin exerts its therapeutic effect by acting as a competitive antagonist of muscarinic

acetylcholine receptors, particularly the M1 and M3 subtypes. These receptors are G-protein

coupled receptors that, upon activation by acetylcholine, initiate a signaling cascade leading to

smooth muscle contraction. By blocking these receptors in the detrusor muscle of the bladder,

oxybutynin leads to muscle relaxation and an increase in bladder capacity.

Signaling Pathway Diagram
The diagram below illustrates the signaling pathway of the M3 muscarinic receptor and the

inhibitory action of (S)-Oxybutynin.
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Caption: M3 muscarinic receptor signaling pathway and inhibition by (S)-Oxybutynin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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